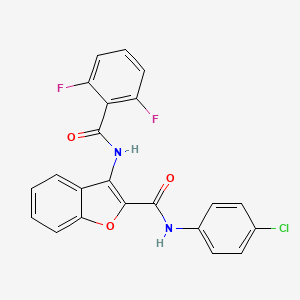![molecular formula C26H20FN3O3S B6490042 N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl}ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852691-23-7](/img/structure/B6490042.png)
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl}ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including two indole groups, a sulfinyl group, and an oxoacetamide group. Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of fluorophenyl group indicates that the compound might have interesting chemical and physical properties.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving the corresponding amines and carboxylic acids . For instance, a compound with an indole and an amide group was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole groups contribute to the aromaticity of the molecule, and the sulfinyl group could introduce some interesting electronic effects. The oxoacetamide group is a type of amide, which is a common functional group in bioactive molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The indole groups might undergo electrophilic substitution reactions . The sulfinyl group could potentially be involved in oxidation or reduction reactions.Propriétés
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c27-17-11-9-16(10-12-17)23-25(19-6-2-4-8-22(19)30-23)34(33)14-13-28-26(32)24(31)20-15-29-21-7-3-1-5-18(20)21/h1-12,15,29-30H,13-14H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSZHNSFXYPPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCCS(=O)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6489959.png)

![N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489967.png)

![N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489974.png)
![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6489997.png)
![N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6490003.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6490005.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6490012.png)
![1-(3,4-dichlorophenyl)-3-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B6490017.png)
![ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6490019.png)
![1-(3-bromophenyl)-3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B6490026.png)
![1-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-[2-(1H-indol-1-yl)ethyl]thiourea](/img/structure/B6490029.png)
![1-(3-bromophenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B6490036.png)